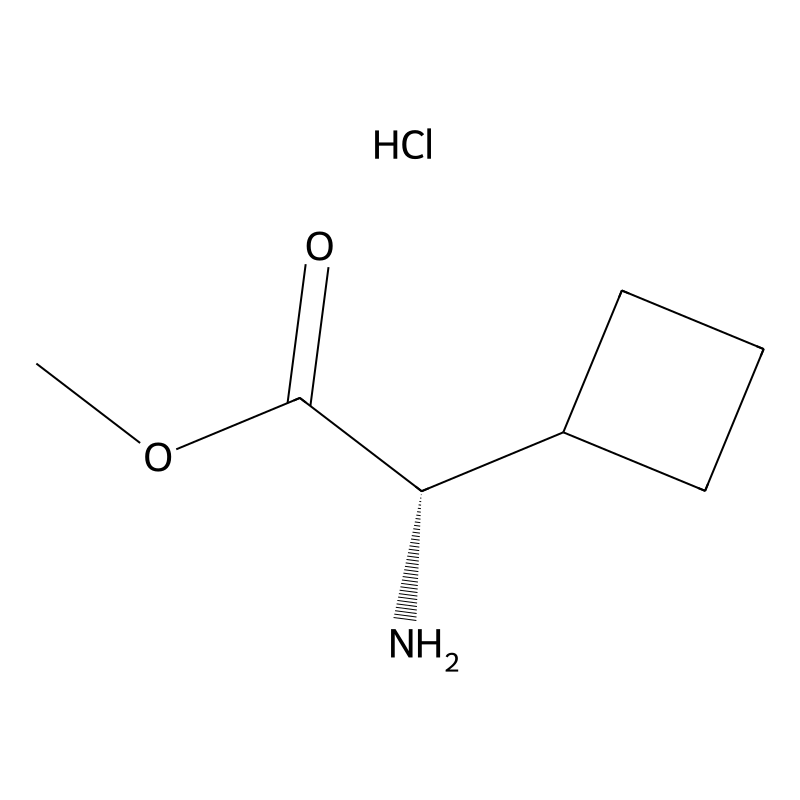

(S)-Methyl 2-amino-2-cyclobutylacetate hcl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride is a chiral compound with the molecular formula CHClNO and a molecular weight of approximately 179.64 g/mol. This compound features a cyclobutane ring, an amino group, and an acetate moiety, making it structurally interesting for various chemical and biological applications. The compound exists as a hydrochloride salt, which enhances its solubility in water and facilitates its use in biological systems .

Disclaimer

Chiral Building Block for Bioactive Molecules

(S)-Methyl 2-amino-2-cyclobutylacetate HCl is a valuable chiral building block due to its unique structure. It possesses both a carboxylic acid group and an amine group, making it a functional analog of the common amino acid proline. This characteristic allows researchers to incorporate it into the synthesis of various biologically active molecules, including peptides, peptidomimetics, and other pharmaceuticals [].

The "chiral" aspect refers to the molecule's ability to exist in two non-superimposable mirror-image forms. (S)-Methyl 2-amino-2-cyclobutylacetate HCl specifically refers to the stereochemical configuration with the S absolute configuration. This specific configuration can be crucial for the biological activity of the final molecule [].

Potential Applications

The potential applications of (S)-Methyl 2-amino-2-cyclobutylacetate HCl are still under exploration, but some promising areas include:

- Drug Discovery: Due to its ability to mimic proline, this compound may be useful in developing new drugs that target specific protein-protein interactions. These interactions play a vital role in many biological processes, and modulating them can be a therapeutic strategy for various diseases [].

- Peptide Design: The incorporation of (S)-Methyl 2-amino-2-cyclobutylacetate HCl into peptides can improve their stability and potency. This is because the cyclobutyl ring can restrict the conformational flexibility of the peptide, leading to a more defined structure and potentially enhanced biological activity [].

- Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield (S)-2-amino-2-cyclobutylacetic acid.

- Amino Group Reactions: The amino group can undergo acylation or alkylation reactions, allowing for the synthesis of more complex derivatives.

- Decarboxylation: In some cases, decarboxylation can occur if a carboxylic acid derivative is formed.

These reactions are significant for synthesizing analogs or derivatives that may exhibit enhanced biological activity .

The biological activity of (S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride is notable due to its structural similarity to proline, an important amino acid in protein synthesis. This compound has been investigated for its potential role in drug discovery, particularly in developing molecules that can modulate protein-protein interactions . Additionally, related compounds have shown effects on nitric oxide production and cardiac function, suggesting potential therapeutic applications .

Several methods can be employed to synthesize (S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride:

- Asymmetric Synthesis: Utilizing chiral catalysts or reagents to ensure the formation of the (S)-enantiomer.

- Cyclization Reactions: Starting from appropriate precursors containing both the amino and acetate functionalities, cyclization can yield the desired structure.

- Reduction Reactions: The use of reducing agents to convert ketones or other functional groups into the corresponding alcohols or amines.

These methods allow for the efficient production of this compound while maintaining its chiral integrity .

(S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride has several potential applications:

- Pharmaceutical Development: Its ability to mimic proline positions it as a candidate for designing drugs that target specific proteins involved in various diseases.

- Biochemical Research: It can be used as a tool compound in studies exploring protein interactions and enzyme mechanisms.

- Synthetic Chemistry: This compound serves as an intermediate in synthesizing more complex organic molecules.

The versatility of this compound makes it valuable across multiple fields of research .

Interaction studies involving (S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride have focused on its binding affinity and activity regarding various biological targets. Preliminary studies suggest that it may interact with specific proteins involved in metabolic pathways or cellular signaling processes. Further research is needed to elucidate its mechanisms of action and potential therapeutic benefits .

Several compounds share structural similarities with (S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride | Enantiomer of (S)-Methyl 2-amino-2-cyclobutylacetate | Potentially different biological activities |

| Methyl 2-amino-3-methylbutanoate | Contains an additional methyl group on the carbon chain | Different steric properties affecting interactions |

| Methyl 3-amino-3-cyclopropylacetate | Cyclopropane ring instead of cyclobutane | Distinct reactivity due to ring strain |

The uniqueness of (S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride lies in its specific chiral configuration and the presence of the cyclobutane ring, which may confer unique properties compared to these similar compounds .